Cas no 2228515-44-2 ({1-2-(1H-pyrazol-1-yl)ethylcyclopentyl}methanamine)

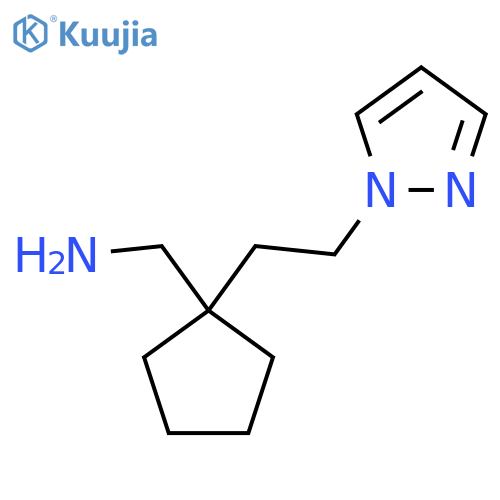

2228515-44-2 structure

商品名:{1-2-(1H-pyrazol-1-yl)ethylcyclopentyl}methanamine

{1-2-(1H-pyrazol-1-yl)ethylcyclopentyl}methanamine 化学的及び物理的性質

名前と識別子

-

- {1-2-(1H-pyrazol-1-yl)ethylcyclopentyl}methanamine

- {1-[2-(1H-pyrazol-1-yl)ethyl]cyclopentyl}methanamine

- 2228515-44-2

- EN300-1729670

-

- インチ: 1S/C11H19N3/c12-10-11(4-1-2-5-11)6-9-14-8-3-7-13-14/h3,7-8H,1-2,4-6,9-10,12H2

- InChIKey: WIUGHOJSTGSZSI-UHFFFAOYSA-N

- ほほえんだ: NCC1(CCN2C=CC=N2)CCCC1

計算された属性

- せいみつぶんしりょう: 193.157897619g/mol

- どういたいしつりょう: 193.157897619g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 175

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

{1-2-(1H-pyrazol-1-yl)ethylcyclopentyl}methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1729670-0.5g |

{1-[2-(1H-pyrazol-1-yl)ethyl]cyclopentyl}methanamine |

2228515-44-2 | 0.5g |

$877.0 | 2023-09-20 | ||

| Enamine | EN300-1729670-0.25g |

{1-[2-(1H-pyrazol-1-yl)ethyl]cyclopentyl}methanamine |

2228515-44-2 | 0.25g |

$840.0 | 2023-09-20 | ||

| Enamine | EN300-1729670-5.0g |

{1-[2-(1H-pyrazol-1-yl)ethyl]cyclopentyl}methanamine |

2228515-44-2 | 5g |

$2650.0 | 2023-06-04 | ||

| Enamine | EN300-1729670-1.0g |

{1-[2-(1H-pyrazol-1-yl)ethyl]cyclopentyl}methanamine |

2228515-44-2 | 1g |

$914.0 | 2023-06-04 | ||

| Enamine | EN300-1729670-2.5g |

{1-[2-(1H-pyrazol-1-yl)ethyl]cyclopentyl}methanamine |

2228515-44-2 | 2.5g |

$1791.0 | 2023-09-20 | ||

| Enamine | EN300-1729670-10g |

{1-[2-(1H-pyrazol-1-yl)ethyl]cyclopentyl}methanamine |

2228515-44-2 | 10g |

$3929.0 | 2023-09-20 | ||

| Enamine | EN300-1729670-5g |

{1-[2-(1H-pyrazol-1-yl)ethyl]cyclopentyl}methanamine |

2228515-44-2 | 5g |

$2650.0 | 2023-09-20 | ||

| Enamine | EN300-1729670-0.05g |

{1-[2-(1H-pyrazol-1-yl)ethyl]cyclopentyl}methanamine |

2228515-44-2 | 0.05g |

$768.0 | 2023-09-20 | ||

| Enamine | EN300-1729670-0.1g |

{1-[2-(1H-pyrazol-1-yl)ethyl]cyclopentyl}methanamine |

2228515-44-2 | 0.1g |

$804.0 | 2023-09-20 | ||

| Enamine | EN300-1729670-10.0g |

{1-[2-(1H-pyrazol-1-yl)ethyl]cyclopentyl}methanamine |

2228515-44-2 | 10g |

$3929.0 | 2023-06-04 |

{1-2-(1H-pyrazol-1-yl)ethylcyclopentyl}methanamine 関連文献

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

2228515-44-2 ({1-2-(1H-pyrazol-1-yl)ethylcyclopentyl}methanamine) 関連製品

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量